7-Ethyl-10-hydroxycaMptothecin 7-Ethyl-10-hydroxycaMptothecin 7-ethyl-10-hydroxycamptothecin (SN 38) is a liposomal formulation of the active metabolite of Irinotecan [DB00762], a chemotherapeutic pro-drug approved for the treatment of advanced colorectal cancer. SN 38 has been used in trials studying the treatment of Cancer, Advanced Solid Tumors, Small Cell Lung Cancer, Metastatic Colorectal Cancer, and Triple Negative Breast Cancer, among others.
sn-38, also known as irrinotecan or CPT 11, belongs to the class of organic compounds known as camptothecins. These are heterocyclic compounds comprising a planar pentacyclic ring structure, that includes a pyrrolo[3, 4-beta]-quinoline moiety (rings A, B and C), conjugated pyridone moiety (ring D) and one chiral center at position 20 within the alpha-hydroxy lactone ring with (S) configuration (the E-ring). sn-38 is considered to be a practically insoluble (in water) and relatively neutral molecule. sn-38 has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. sn-38 participates in a number of enzymatic reactions. In particular, sn-38 can be biosynthesized from irinotecan through the action of the enzymes liver carboxylesterase 1 and cocaine esterase. In addition, sn-38 and uridine diphosphate glucuronic acid can be converted into sn-38 glucuronide and uridine 5'-diphosphate; which is catalyzed by the enzymes UDP-glucuronosyltransferase 1-10 and UDP-glucuronosyltransferase 1-1. In humans, sn-38 is involved in the irinotecan action pathway and the irinotecan metabolism pathway.
SN-38 is a member of the class of pyranoindolizinoquinolines that is (4S)-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14-dione bearing two additional ethyl substituents at positions 4 and 11 as well as two additional hydroxy substituents at positions 4 and 9. It is the active metabolite of irinotecan and is ~1000 times more active than irinotecan itself. It has a role as an apoptosis inducer, an EC 5.99.1.2 (DNA topoisomerase) inhibitor, a drug metabolite and an antineoplastic agent. It is a pyranoindolizinoquinoline, a delta-lactone, a tertiary alcohol and a member of phenols.
Brand Name: Vulcanchem
CAS No.: 113015-38-6
VCID: VC0187591
InChI: InChI=1S/C22H20N2O5/c1-3-12-13-7-11(25)5-6-17(13)23-19-14(12)9-24-18(19)8-16-15(20(24)26)10-29-21(27)22(16,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m0/s1
SMILES: CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)O
Molecular Formula: C22H20N2O5
Molecular Weight: 392.4 g/mol

7-Ethyl-10-hydroxycaMptothecin

CAS No.: 113015-38-6

Main Products

VCID: VC0187591

Molecular Formula: C22H20N2O5

Molecular Weight: 392.4 g/mol

7-Ethyl-10-hydroxycaMptothecin - 113015-38-6

CAS No. 113015-38-6
Product Name 7-Ethyl-10-hydroxycaMptothecin
Molecular Formula C22H20N2O5
Molecular Weight 392.4 g/mol
IUPAC Name (19S)-10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
Standard InChI InChI=1S/C22H20N2O5/c1-3-12-13-7-11(25)5-6-17(13)23-19-14(12)9-24-18(19)8-16-15(20(24)26)10-29-21(27)22(16,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m0/s1
Standard InChIKey FJHBVJOVLFPMQE-QFIPXVFZSA-N
Isomeric SMILES CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)O
SMILES CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)O
Canonical SMILES CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)O
Description 7-ethyl-10-hydroxycamptothecin (SN 38) is a liposomal formulation of the active metabolite of Irinotecan [DB00762], a chemotherapeutic pro-drug approved for the treatment of advanced colorectal cancer. SN 38 has been used in trials studying the treatment of Cancer, Advanced Solid Tumors, Small Cell Lung Cancer, Metastatic Colorectal Cancer, and Triple Negative Breast Cancer, among others.
sn-38, also known as irrinotecan or CPT 11, belongs to the class of organic compounds known as camptothecins. These are heterocyclic compounds comprising a planar pentacyclic ring structure, that includes a pyrrolo[3, 4-beta]-quinoline moiety (rings A, B and C), conjugated pyridone moiety (ring D) and one chiral center at position 20 within the alpha-hydroxy lactone ring with (S) configuration (the E-ring). sn-38 is considered to be a practically insoluble (in water) and relatively neutral molecule. sn-38 has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. sn-38 participates in a number of enzymatic reactions. In particular, sn-38 can be biosynthesized from irinotecan through the action of the enzymes liver carboxylesterase 1 and cocaine esterase. In addition, sn-38 and uridine diphosphate glucuronic acid can be converted into sn-38 glucuronide and uridine 5'-diphosphate; which is catalyzed by the enzymes UDP-glucuronosyltransferase 1-10 and UDP-glucuronosyltransferase 1-1. In humans, sn-38 is involved in the irinotecan action pathway and the irinotecan metabolism pathway.
SN-38 is a member of the class of pyranoindolizinoquinolines that is (4S)-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14-dione bearing two additional ethyl substituents at positions 4 and 11 as well as two additional hydroxy substituents at positions 4 and 9. It is the active metabolite of irinotecan and is ~1000 times more active than irinotecan itself. It has a role as an apoptosis inducer, an EC 5.99.1.2 (DNA topoisomerase) inhibitor, a drug metabolite and an antineoplastic agent. It is a pyranoindolizinoquinoline, a delta-lactone, a tertiary alcohol and a member of phenols.
Synonyms 7 Ethyl 10 hydroxycamptothecin
7-ethyl-10-hydroxycamptothecin
Camptosar
Camptothecin 11
camptothecin-11
CPT 11
CPT-11
CPT11
irinotecan
irinotecan hydrochloride
Irrinotecan
NK012 compound
SN 38
SN 38 11
SN-38
SN-38-11
SN3811
PubChem Compound 104842
Last Modified Nov 11 2021
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